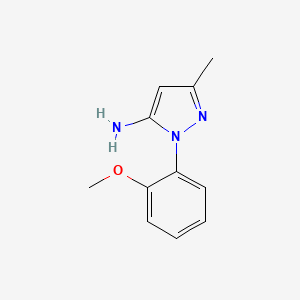

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Description

Molecular Architecture and Electronic Properties

The compound’s pyrazole ring exhibits aromatic character with six π-electrons delocalized across the five-membered heterocycle. The adjacent nitrogen atoms at positions 1 and 2 create distinct electronic environments:

- N1 (pyrrolic nitrogen) : Bears a hydrogen atom, contributing to hydrogen-bond donor capacity.

- N2 (pyridine-like nitrogen) : Possesses a lone electron pair, enabling weak base behavior (predicted pKa ~7.2).

The 2-methoxyphenyl group at N1 introduces steric bulk and electron-donating effects through the methoxy substituent’s +M effect, directing electrophilic attacks to the C4 position of the pyrazole ring. Quantum mechanical calculations suggest the methyl group at C3 increases lipophilicity (logP ≈2.1), while the C5 amine group facilitates dipole interactions with polar protein residues.

Structure-Activity Relationship (SAR) Insights

Comparative studies of pyrazole derivatives reveal critical SAR trends:

The amine at C5 participates in salt bridge formation with aspartate residues in kinase binding pockets, as demonstrated in molecular docking studies of analogous compounds. X-ray crystallography data show the methoxy group’s oxygen forms a 2.8 Å hydrogen bond with Thr830 in the ATP-binding site of p38 MAP kinase.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLVDNWEONXTIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326295 | |

| Record name | 2-(2-methoxyphenyl)-5-methylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811256 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91331-85-0 | |

| Record name | 2-(2-methoxyphenyl)-5-methylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs of 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, highlighting differences in substituents and molecular properties:

Key Observations

Substituent Position Effects: The ortho-methoxy group in the target compound introduces steric hindrance and may alter electronic properties compared to para-methoxy analogs (e.g., 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine) . Para-substituted methoxy groups generally enhance resonance stabilization but reduce steric bulk compared to ortho-substitution.

Functional Group Modifications :

- Replacement of the methoxy group with a fluorine atom (e.g., 1-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine) introduces electronegativity, which may enhance metabolic stability or influence intermolecular interactions .

- Hydrochloride salts (e.g., 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride) demonstrate improved aqueous solubility, a critical factor in pharmaceutical development .

Research Implications

- Pharmacological Potential: The 2-methoxy substituent may enhance blood-brain barrier penetration compared to para-substituted analogs, making the target compound a candidate for central nervous system-targeted therapies.

- Material Science : Pyrazole derivatives with bulky substituents (e.g., bicycloheptane in 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine) could serve as ligands in coordination chemistry or catalysts .

Biological Activity

1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

This compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound typically involves multicomponent reactions that allow for the construction of complex structures efficiently. Various synthetic methods have been reported, including one-pot reactions that yield high purity and yield of the target compound .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated against various bacterial and fungal strains, showing significant inhibitory effects. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

The compound has been evaluated for its anticancer activity across multiple cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. Studies demonstrate that it can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a lead compound in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.07 | Induces apoptosis via mitochondrial pathway |

| HepG2 (Liver) | 8.50 | Cell cycle arrest in G2/M phase |

| A549 (Lung) | 10.00 | Inhibition of tubulin polymerization |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this pyrazole derivative has demonstrated anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines and reduces edema in animal models, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes involved in disease processes, inhibiting their activity.

- Receptor Modulation : It may interact with various receptors to modulate signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anticancer Study : A recent study synthesized a series of pyrazole derivatives, including this compound, which were tested against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and liver cancer cells .

- Anti-inflammatory Study : In an experimental model using carrageenan-induced edema, the compound exhibited a dose-dependent reduction in swelling, comparable to standard anti-inflammatory drugs .

- Antimicrobial Evaluation : The compound was tested against common pathogens, showing effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Q & A

Q. Table 1: SAR of Pyrazol-5-amine Derivatives

| Substituent Position | Group | Bioactivity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 2-Methoxyphenyl | -OCH₃ | Moderate (15 µM) | |

| 4-Chlorophenyl | -Cl | High (1.56 µg/mL) | |

| 3-CF₃ | -CF₃ | Enhanced (8 µM) |

Advanced: How to address contradictions in biological data across studies?

Methodological Answer:

- Assay standardization : Discrepancies in MIC/IC₅₀ values may arise from variations in bacterial strains (e.g., H37Rv vs. clinical isolates) or cell culture conditions .

- Purity verification : HPLC (>95% purity) and elemental analysis ensure compound integrity, excluding impurities as confounding factors .

- Structural analogs : Compare activity of regioisomers (e.g., 3-methyl vs. 5-methyl) to identify positional effects on target binding .

Advanced: What computational methods support mechanistic studies?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) or human carbonic anhydrase II (PDB: 3KS3) .

- QSAR modeling : Apply Gaussian-based DFT calculations to correlate Hammett constants (σ) of substituents with bioactivity .

- Molecular dynamics : Simulate binding stability (e.g., 50 ns trajectories) to assess hydrogen-bond retention in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.